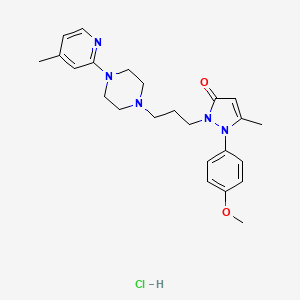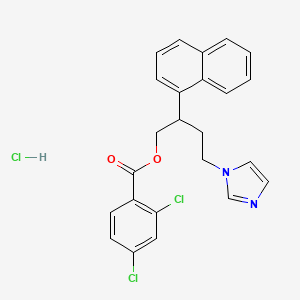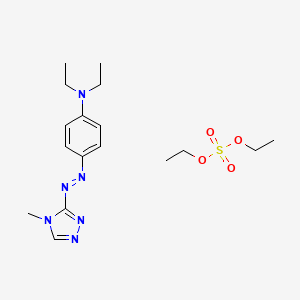
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties It features an acridine moiety substituted with a chlorine atom at the 4-position and a thioether linkage to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- typically involves the following steps:
Formation of the Acridine Moiety: The acridine nucleus is synthesized through a series of condensation reactions involving anthranilic acid and a suitable aldehyde.
Chlorination: The acridine derivative is then chlorinated at the 4-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Thioether Formation: The chlorinated acridine is reacted with a thiol derivative, such as thiophenol, under basic conditions to form the thioether linkage.
Phenyl Substitution: Finally, the phenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or to modify the acridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives, modified acridine moieties
Substitution: Amino or alkoxy derivatives
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety, which exhibits fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given the acridine structure’s known interactions with DNA.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- involves its interaction with biological molecules, particularly DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide
- Acetic acid,2-[(3-nitro-9-acridinyl)thio]-, hydrazide
- Acetamide, N-(4-chloro-9-acridinyl)-N-methyl-
Uniqueness
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- stands out due to its specific substitution pattern and the presence of both the acridine and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
134826-41-8 |
|---|---|
Molekularformel |
C21H14ClNOS |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
2-(4-chloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H14ClNOS/c22-17-11-6-10-16-20(17)23-18-12-5-4-9-15(18)21(16)25-13-19(24)14-7-2-1-3-8-14/h1-12H,13H2 |
InChI-Schlüssel |
NKJINFXIYIQUFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




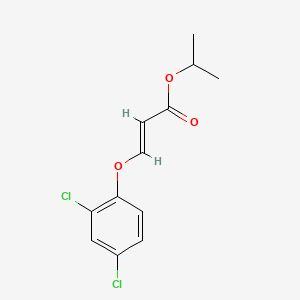
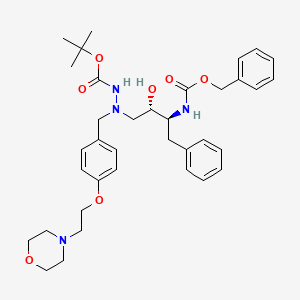

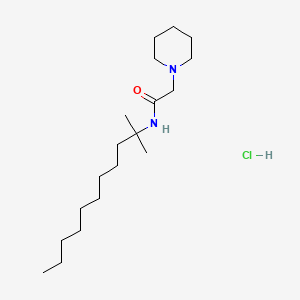
![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)

